molecular formula C23H29N3O6S B2946809 N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-69-6

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2946809
CAS RN: 872862-69-6
M. Wt: 475.56
InChI Key: XKDDXTQYQOKTIX-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as MTOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTOX is a member of the oxalamide family, which has been shown to have a range of biological activities, including anticancer, antifungal, and antibacterial properties. In

Scientific Research Applications

Novel Synthetic Approaches

  • Synthesis of Di- and Mono-Oxalamides : A study by Mamedov et al. (2016) outlines a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is operationally simple and high yielding. This methodology provides a new formula for both anthranilic acid derivatives and oxalamides Mamedov et al., 2016.

Photochemical Properties

  • Photochromism of Bichromophoric Oxazines : Research by Deniz et al. (2009) involved synthesizing photochromic [1,3]oxazines and investigating their properties in solution and within rigid polymer matrices. These compounds differ in groups attached to the [1,3]oxazine ring, impacting their photochemical behavior Deniz et al., 2009.

Intramolecular Hydrogen Bonding

  • Study of Oxamide Derivatives : Martínez-Martínez et al. (1998) conducted a structural investigation of various oxamides, including N1-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide, focusing on their intramolecular hydrogen bonding. They established structures using NMR and X-ray diffraction Martínez-Martínez et al., 1998.

Chiral Chemistry and Stereochemistry

  • Separation and Configuration of Chiralic N-alkoxyaziridines : Rudchenko et al. (1982) detailed the separation of chiral N-alkoxyaziridines and established their absolute configurations. This research is pivotal in the field of stereochemistry Rudchenko et al., 1982.

Pharmacology and Receptor Binding

  • Receptor Interaction of NBOMe Derivatives : A study by Rickli et al. (2015) investigated the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) and their analogs. This research provides insights into the pharmacological properties of these compounds Rickli et al., 2015.

Electrophysiology and Sensor Applications

  • Photoassisted Fenton Reaction : Pignatello and Sun (1995) discussed the decomposition of compounds like methyl parathion using a photoassisted Fenton reaction. This research is significant in the field of environmental chemistry and sensor technology Pignatello & Sun, 1995.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-17-8-10-19(11-9-17)33(29,30)26-14-5-15-32-21(26)16-25-23(28)22(27)24-13-12-18-6-3-4-7-20(18)31-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDDXTQYQOKTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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